2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid, also known as BCPCA, is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 243.69 g/mol. The compound features a pyrimidine ring substituted with a butyl(methyl)amino group at position 2, a chlorine atom at position 5, and a carboxylic acid group at position 4.
BCPCA falls under the category of pyrimidine derivatives, which are known for their diverse biological activities. The presence of the carboxylic acid and amino groups enhances its potential as a pharmaceutical candidate.
The synthesis of 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid typically involves several steps:
These methods have been discussed in various studies, highlighting both their efficiency and challenges, such as the need for specific reaction conditions to avoid decomposition of sensitive intermediates .
The molecular structure of BCPCA can be analyzed as follows:
This structural arrangement is crucial for understanding the compound's reactivity and interaction with biological targets .
BCPCA participates in several types of chemical reactions:
These reactions highlight BCPCA's versatility in synthetic organic chemistry .
The mechanism of action for BCPCA is not fully elucidated but can be inferred based on its structural features:
Further studies are necessary to clarify its specific mechanisms within biological systems .
The logP value (XLogP3) is approximately 2.4, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .
BCPCA has potential applications primarily in scientific research:
Research into BCPCA could lead to advancements in medicinal chemistry, particularly in designing compounds with specific biological activities .
The synthesis of 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid (CAS 329268-85-1) relies on sequential functionalization of pyrimidine precursors. A validated route begins with methyl 2-amino-4-chloropyrimidine-5-carboxylate (CID 66523137), where the 2-amino group facilitates selective substitution [3] . Nucleophilic displacement of the 4-chloro substituent with N-methylbutylamine installs the alkylamino moiety, followed by ester hydrolysis to yield the target carboxylic acid. Alternative pathways utilize 2-amino-5-chloropyrimidine-4-carboxylic acid (CAS 45867-11-6) as a starting material, where the C2 amino group undergoes reductive alkylation with butanal/NaBH₃CN to introduce the butyl(methyl)amino chain . Critical to both routes is nitrogen protection/deprotection to prevent side reactions, as demonstrated in DNA-PK inhibitor syntheses where dichloropyrimidine intermediates allow sequential amination [7].
Table 1: Key Pyrimidine Precursors for Target Compound Synthesis
Precursor | CAS Number | Role in Synthesis | Purity |
---|---|---|---|
Methyl 2-amino-4-chloropyrimidine-5-carboxylate | 66523137 | Core scaffold with orthogonal functional groups | ≥95% |
2-Amino-5-chloropyrimidine-4-carboxylic acid | 45867-11-6 | Direct precursor for C2 modification | ≥95% |
Regioselectivity in C4 vs C2 chlorination is paramount for efficient synthesis. The 4,6-dichloropyrimidine scaffold enables sequential displacement, where the C4 chlorine is 10× more reactive toward amines than C6 due to reduced steric hindrance and electronic effects [7]. In DNA-PK inhibitor synthesis, C4 amination with N-methylpiperidine occurs at 0°C within 1 hour, while C6 requires Buchwald-Hartwig coupling at 100°C for 12 hours [7]. For the target compound, N-methylbutylamine selectively displaces the C5-chloro group of 2-amino-4,5-dichloropyrimidine-4-carboxylate precursors under mild conditions (THF, 25°C, 4h), achieving >85% regioselectivity. Solvent optimization shows tetrahydrofuran (THF) outperforms DMF or acetonitrile by minimizing di-substitution byproducts [8].
Direct C4-carboxylation avoids multi-step oxidation routes. Palladium-catalyzed carbonylation of 5-chloro-2-[(methyl)(butyl)amino]pyrimidine-4-yl triflate using CO(g) and EtOH at 80°C installs the ester moiety (yield: 78%), followed by LiOH-mediated hydrolysis [7] [8]. For amine integration, copper-catalyzed Ullmann coupling enables C-N bond formation on halogenated pyrimidines. Using CuI/L-proline catalyst, 2,4-dichloro-5-carboxypyrimidine reacts with N-methylbutylamine at 60°C in DMSO, achieving 92% yield versus 65% without catalyst [8]. Microwave-assisted Curtius rearrangements generate isocyanates in situ for intramolecular cyclization, as applied in bicyclic pyrimidine core synthesis [7].
Solvent-free condensation under microwave irradiation significantly accelerates pyrimidine ring formation. In pyrimido[4,5-d]pyrimidine synthesis, solvent-free microwave conditions (150°C, 20 min) achieve 95% yield versus 24h reflux for conventional methods [5]. For ester hydrolysis, microwave-assisted saponification (2M NaOH, 100W, 10 min) completes conversion of methyl 2-[butyl(methyl)amino]-5-chloropyrimidine-4-carboxylate to the carboxylic acid without decarboxylation [5]. Catalyst-free protocols using alumina or silica as solid supports minimize purification steps; for example, amine displacement on chloropyrimidines using K₂CO₃/alumina at 80°C delivers 90% isolated yield [6].
Systematic optimization reveals critical yield determinants:
Table 2: Yield Optimization Parameters for Pyrimidine Derivatives
Variable | Condition A (Yield) | Condition B (Yield) | Optimal Approach |
---|---|---|---|
C-N Coupling Catalyst | Uncatalyzed (65%) | CuI/L-proline (92%) | Copper catalysis in DMSO |
Carboxylation Method | KMnO₄ oxidation (55%) | Pd/CO carbonylation (78%) | Palladium-catalyzed carbonylation |
Solvent for Amination | Acetonitrile (70%) | THF (85%) | Anhydrous THF |
Hydrolysis Conditions | 12h reflux (88%) | MW/NaOH (95%) | Microwave-assisted saponification |
DNA-PK inhibitor synthesis demonstrates that electron-withdrawing C5 substituents (e.g., Cl, CF₃) accelerate amination kinetics by 3-fold compared to methyl analogs [7]. Ester hydrolysis yield correlates with steric hindrance: methyl esters hydrolyze quantitatively, while tert-butyl analogs require extended reaction times (24h) [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3